molecular formula C7H13NO3 B14087090 Ethyl 2-imino-2-isopropoxyacetate

Ethyl 2-imino-2-isopropoxyacetate

Cat. No.: B14087090
M. Wt: 159.18 g/mol
InChI Key: KRPYEJHDAKISKJ-UHFFFAOYSA-N
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Description

Ethyl 2-imino-2-isopropoxyacetate is an organic compound characterized by its ester and imine functional groups. Its structure includes an ethyl ester moiety, an isopropoxy group, and an imine (C=N) bond, which confers unique reactivity and stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For example, it has been employed in the synthesis of amidine derivatives, such as in the preparation of α-helix mimetics for biological evaluation . The synthesis typically involves condensation reactions, such as between mthis compound and amines like tryptamine hydrochloride, followed by purification via recrystallization from methanol .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 2-imino-2-propan-2-yloxyacetate

InChI

InChI=1S/C7H13NO3/c1-4-10-7(9)6(8)11-5(2)3/h5,8H,4H2,1-3H3

InChI Key

KRPYEJHDAKISKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=N)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-imino-2-isopropoxyacetate typically involves the reaction of ethyl cyanoacetate with isopropyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-isopropoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-imino-2-isopropoxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-isopropoxyacetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-imino-2-isopropoxyacetate belongs to a class of ester derivatives with imine or related functional groups. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Key Applications/Synergies References
This compound Not explicitly provided* Ethyl ester, imine, isopropoxy Intermediate for amidine synthesis
Ethyl 2-(4-isopropylanilino)-2-oxoacetate C₁₃H₁₇NO₃ Ethyl ester, oxo, anilino Agrochemical intermediates
2-Hydroxy-2,2-diphenylacetic acid C₁₄H₁₂O₃ Carboxylic acid, hydroxy, diphenyl Pharmaceutical synthesis (e.g., benzilic acid)
Ethyl 2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonyl)isopropoxyiminoacetate C₁₈H₂₆N₄O₅S Thiazole, t-Boc, imino, isopropoxy Antibiotic intermediates (e.g., cephalosporins)

*Note: The molecular formula of this compound can be inferred as C₇H₁₃NO₃ based on its structural analogs described in and .

Key Findings

Reactivity Differences: The imine group in this compound enhances nucleophilic reactivity compared to the oxo group in Ethyl 2-(4-isopropylanilino)-2-oxoacetate. This makes the former more suitable for amidine formation , while the latter is better suited for urea or carbamate syntheses . The isopropoxy group in this compound provides steric hindrance, reducing hydrolysis rates compared to simpler ethyl esters like ethyl acetate.

Synthetic Utility: this compound is pivotal in synthesizing α-helix mimetics for drug discovery, as demonstrated in the preparation of trispyrimidonamides . In contrast, Ethyl 2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonyl)isopropoxyiminoacetate serves as a precursor for β-lactam antibiotics, leveraging its thiazole and t-Boc-protected amine groups .

Stability and Solubility: The diphenyl groups in 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) enhance lipophilicity, making it useful in hydrophobic drug formulations . This compound, however, balances moderate solubility in polar solvents (e.g., methanol) with stability in organic reaction conditions .

Industrial Relevance: this compound is less commercially prevalent than benzilic acid (a well-known pharmaceutical intermediate) but shares niche applications in peptide mimetics .

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